

Mass spectrometry fragmentation of 5-Acetylthiophene-2-carbonitrile

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Compound of Interest

Compound Name: 5-Acetylthiophene-2-carbonitrile

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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of **5-Acetylthiophene-2-carbonitrile**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of **5-Acetylthiophene-2-carbonitrile**. While experimental mass spectra for this specific compound are not readily available in public databases, this document leverages established fragmentation principles of aromatic ketones, nitriles, and thiophene derivatives to construct a robust and scientifically grounded predictive analysis. This guide serves as a valuable resource for researchers working with this and structurally related compounds, offering insights into its gas-phase ion chemistry, which is crucial for its identification and structural elucidation in complex matrices.

Introduction to 5-Acetylthiophene-2-carbonitrile and Mass Spectrometry

5-Acetylthiophene-2-carbonitrile (C_7H_5NOS , Molecular Weight: 151.18 g/mol) is a substituted thiophene containing both an acetyl and a nitrile functional group.^{[1][2]} These functionalities make it an interesting scaffold in medicinal chemistry and materials science.^[3] Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge

ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.^{[4][5]} In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ($M^{+\bullet}$) which then undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule.^[5]

Proposed Experimental Protocol: Electron Ionization Mass Spectrometry

To acquire a mass spectrum of **5-Acetylthiophene-2-carbonitrile**, a standard set of operating conditions for a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe would be employed.

Instrumentation:

- Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer.
- Ionization Source: Electron Ionization (EI) at 70 eV.
- Inlet System: Gas chromatograph with a capillary column (e.g., DB-5ms) for separation, or a direct insertion probe for pure samples.

Operating Parameters:

- Ion Source Temperature: 230 °C
- GC Oven Program (if applicable): Start at 100 °C, hold for 1 minute, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
- Mass Range: m/z 40-200

The rationale for using 70 eV is that it is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries like the NIST Mass Spectral Library.^{[6][7]}

Predicted Fragmentation Pathways of 5-Acetylthiophene-2-carbonitrile

The fragmentation of **5-Acetylthiophene-2-carbonitrile** under EI conditions is predicted to be driven by the presence of the acetyl group and the stability of the aromatic thiophene ring. The following pathways are proposed based on established fragmentation mechanisms for similar compounds.^{[8][9]}

Primary Fragmentation: α -Cleavage

The most prominent fragmentation pathway for ketones is the α -cleavage, which involves the cleavage of the bond adjacent to the carbonyl group.^[8] For **5-Acetylthiophene-2-carbonitrile**, this would involve the loss of a methyl radical ($\bullet\text{CH}_3$) from the molecular ion.

- Formation of the Molecular Ion (m/z 151): $\text{C}_7\text{H}_5\text{NOS} + \text{e}^- \rightarrow [\text{C}_7\text{H}_5\text{NOS}]^{+\bullet} + 2\text{e}^-$
- α -Cleavage (Loss of $\bullet\text{CH}_3$): $[\text{C}_7\text{H}_5\text{NOS}]^{+\bullet} \rightarrow [\text{C}_6\text{H}_2\text{NOS}]^+ + \bullet\text{CH}_3$

This fragmentation is expected to produce a highly abundant ion at m/z 136. This acylium ion is resonance-stabilized, contributing to its high intensity, likely making it the base peak in the spectrum. A similar α -cleavage is the dominant feature in the mass spectra of other 2-acylthiophenes, leading to the formation of a thienoyl cation.

Secondary Fragmentation Pathways

The primary fragment ions can undergo further fragmentation to yield smaller ions.

- Loss of Carbon Monoxide (CO): The acylium ion at m/z 136 can subsequently lose a neutral molecule of carbon monoxide.^[5] $[\text{C}_6\text{H}_2\text{NOS}]^+ \rightarrow [\text{C}_5\text{H}_2\text{NS}]^+ + \text{CO}$ This will result in an ion at m/z 108.
- Fragmentation of the Thiophene Ring: Thiophene and its derivatives can undergo ring cleavage.^{[10][11]} The ion at m/z 108 could potentially lose acetylene (C_2H_2) or cyclopropenyl cation to yield smaller fragments. However, the nitrile group will influence this fragmentation.

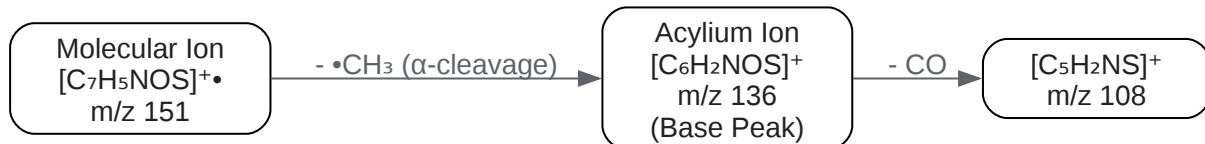
Alternative Fragmentation Pathways

While α -cleavage is predicted to be dominant, other fragmentation pathways are possible, though likely leading to less intense signals.

- Cleavage of the Acetyl Group: Loss of the entire acetyl group as a radical ($\bullet\text{COCH}_3$) or ketene ($\text{CH}_2=\text{C=O}$) after rearrangement is a possibility.
 - Loss of $\bullet\text{COCH}_3$ would lead to an ion at m/z 108.
 - Loss of $\text{CH}_2=\text{C=O}$ would produce an ion at m/z 109.
- Nitrile Group Fragmentation: The nitrile group is generally stable, but loss of HCN is a possibility from some fragment ions.

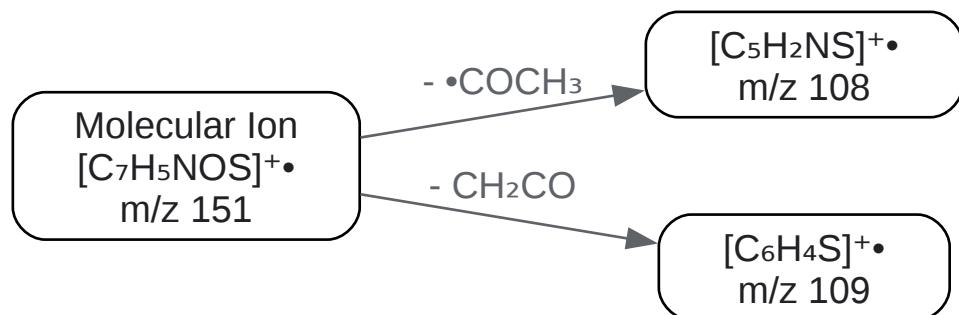
Visualization of Fragmentation Pathways

The predicted fragmentation pathways are illustrated in the following diagrams generated using Graphviz.



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Caption: Primary fragmentation pathway of **5-Acetylthiophene-2-carbonitrile** via α -cleavage.



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Caption: Alternative minor fragmentation pathways for **5-Acetylthiophene-2-carbonitrile**.

Summary of Predicted Mass Spectrum Data

The following table summarizes the predicted major ions in the EI mass spectrum of **5-Acetylthiophene-2-carbonitrile**.

m/z	Proposed Ion Structure	Proposed Fragmentation	Predicted Relative Abundance
151	$[\text{C}_7\text{H}_5\text{NOS}]^{+\bullet}$	Molecular Ion	High
136	$[\text{C}_6\text{H}_2\text{NOS}]^+$	$[\text{M} - \text{CH}_3]^+$	Very High (Base Peak)
108	$[\text{C}_5\text{H}_2\text{NS}]^+$	$[\text{M} - \text{CH}_3 - \text{CO}]^+$ or $[\text{M} - \text{COCH}_3]^+$	Medium
109	$[\text{C}_6\text{H}_4\text{S}]^{+\bullet}$	$[\text{M} - \text{CH}_2\text{CO}]^+$	Low to Medium

Conclusion

The in-silico fragmentation analysis of **5-Acetylthiophene-2-carbonitrile** predicts a mass spectrum dominated by the molecular ion at m/z 151 and a base peak at m/z 136, resulting from the characteristic α -cleavage of the acetyl group. Further fragmentation through the loss of carbon monoxide is also anticipated. This predictive guide provides a solid framework for the identification and structural confirmation of this compound and its analogs in experimental settings. The principles outlined herein are grounded in the well-established gas-phase ion chemistry of related chemical classes.

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